molecular formula C7H6F6 B13816998 Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)- CAS No. 54932-73-9

Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-

Cat. No.: B13816998
CAS No.: 54932-73-9
M. Wt: 204.11 g/mol
InChI Key: AKXOAYDRRKXDIM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is an organic compound with the molecular formula C7H6F6 It is a cyclopropene derivative characterized by the presence of two trifluoromethyl groups and two methyl groups attached to the cyclopropene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene typically involves the trifluoromethylation of cyclopropene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene may involve large-scale trifluoromethylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropene oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced cyclopropene derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropene oxides, while reduction can produce reduced cyclopropene derivatives.

Scientific Research Applications

1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize reaction intermediates and facilitate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclopropene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.

    2,3-Bis(trifluoromethyl)cyclopropene: Similar structure but without the methyl groups, leading to variations in chemical behavior.

    Trifluoromethylcyclopropene: Contains only one trifluoromethyl group, affecting its stability and reactivity.

Uniqueness

1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is unique due to the presence of both trifluoromethyl and methyl groups on the cyclopropene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

54932-73-9

Molecular Formula

C7H6F6

Molecular Weight

204.11 g/mol

IUPAC Name

1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene

InChI

InChI=1S/C7H6F6/c1-3-4(6(8,9)10)5(3,2)7(11,12)13/h1-2H3

InChI Key

AKXOAYDRRKXDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C1(C)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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